![molecular formula C30H26ClN3O3S B2462005 4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide CAS No. 330557-98-7](/img/structure/B2462005.png)
4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide
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Description
4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C30H26ClN3O3S and its molecular weight is 544.07. The purity is usually 95%.
BenchChem offers high-quality 4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antileishmanial and Antimalarial Applications
This compound has been found to have potent antileishmanial and antimalarial activities . Pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects . The compound displayed superior antipromastigote activity, which was more active than standard drugs .
Molecular Docking Studies
Molecular docking studies have been conducted on this compound . These studies help in understanding the interaction of the compound with its target protein, which can be useful in drug design and optimization .
Antimicrobial Activity
The compound has been found to have antimicrobial activity . It shows moderate antimicrobial activity, which can be useful in the development of new antimicrobial agents .
Spectroscopic Characterization
The compound has been characterized using various spectroscopic techniques . These include FT-IR, UV–visible, and 1H NMR techniques . This helps in understanding the structure and properties of the compound .
XRD Crystal Structure Analysis
The crystal structure of the compound has been elucidated using X-ray diffraction technique . This provides valuable information about the arrangement of atoms in the crystal and the chemical bonds between them .
DFT Studies
Density Functional Theory (DFT) studies have been conducted on this compound . These studies help in understanding the electronic structure of the compound, which can be useful in predicting its reactivity .
Fast Proton-Induced Fission
Fast proton-induced fission of 238U has been investigated using this compound . Fission variables such as cross-sections, mass distributions, and prompt neutron emission were evaluated .
Isotope Production
In the fission process of 238U by protons with energy higher than 20 MeV, this compound becomes of interest for the production of radioisotopes . These radioisotopes have applications in medicine, electronics, industry and other fields of human activities .
properties
IUPAC Name |
4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26ClN3O3S/c1-18-12-14-20(15-13-18)25(35)17-38-30-22(16-32)28(21-8-4-5-9-23(21)31)27(19(2)33-30)29(36)34-24-10-6-7-11-26(24)37-3/h4-15,28,33H,17H2,1-3H3,(H,34,36) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGNLGOVFVHMKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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